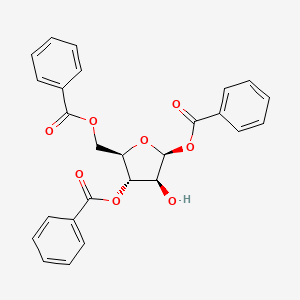![molecular formula C17H27FO3Si B12910299 tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane CAS No. 220623-68-7](/img/structure/B12910299.png)
tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane is a complex organic compound that features a tetrahydrofuran ring substituted with a fluorophenoxy group and a tert-butyl dimethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through a cyclization reaction.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol derivative reacts with an appropriate leaving group on the tetrahydrofuran ring.
Protection with tert-Butyl Dimethylsilyl Ether: The final step involves the protection of the hydroxyl group on the tetrahydrofuran ring with tert-butyl dimethylsilyl chloride under basic conditions.
Industrial Production Methods
Industrial production of tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The fluorophenoxy group is known to interact with various enzymes and receptors, modulating their activity. The tetrahydrofuran ring provides structural stability, while the tert-butyl dimethylsilyl ether serves as a protective group, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane can be compared with other similar compounds, such as:
tert-Butyl(((5S)-5-((4-chlorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.
tert-Butyl(((5S)-5-((4-bromophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane: Contains a bromophenoxy group, offering different reactivity and properties.
tert-Butyl(((5S)-5-((4-methylphenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane: Features a methylphenoxy group, which affects its chemical behavior and applications.
The uniqueness of tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
220623-68-7 |
|---|---|
Molecular Formula |
C17H27FO3Si |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
tert-butyl-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C17H27FO3Si/c1-17(2,3)22(4,5)21-16-11-10-15(20-16)12-19-14-8-6-13(18)7-9-14/h6-9,15-16H,10-12H2,1-5H3/t15-,16?/m0/s1 |
InChI Key |
FSQSGYMAOCYFGB-VYRBHSGPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1CC[C@H](O1)COC2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(O1)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone](/img/structure/B12910219.png)




![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)


![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)





